1H-Pyrrole-2,5-dimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(hydroxymethyl)-1H-pyrrol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-5-1-2-6(4-9)7-5/h1-2,7-9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNRTGSPTOTXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408880 | |
| Record name | 1H-Pyrrole-2,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6249-04-3 | |
| Record name | 1H-Pyrrole-2,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6249-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(hydroxymethyl)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006249043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS(HYDROXYMETHYL)PYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T54C5XUX7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1h Pyrrole 2,5 Dimethanol
Indirect Synthesis via 1H-Pyrrole-2,5-dicarbaldehyde Reduction
The most common and practical approach to 1H-Pyrrole-2,5-dimethanol involves the reduction of its corresponding dicarbaldehyde precursor. wikipedia.org This two-step process, beginning with the synthesis of the dicarbaldehyde, offers a reliable pathway to the target dimethanol.
Reduction Strategies and Reagents for Formyl to Hydroxymethyl Conversion
The conversion of the formyl groups of 1H-Pyrrole-2,5-dicarbaldehyde to hydroxymethyl groups is a critical step. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a commonly used reagent. The reaction typically proceeds with high efficiency, leading to the desired this compound. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.
A study focused on the synthesis of diradicals utilized 1H-Pyrrole-2,5-dicarbaldehyde as a starting material. nih.gov While the primary goal was not the synthesis of the dimethanol, the initial steps of their synthesis could conceptually be adapted for its production, highlighting the versatility of the dicarbaldehyde intermediate.
Precursor Synthesis: Formylation and Dithiolyl Intermediate Approaches
The synthesis of the precursor, 1H-Pyrrole-2,5-dicarbaldehyde, is a significant challenge in itself due to the difficulty of introducing two formyl groups at the 2 and 5 positions of the pyrrole (B145914) ring. lookchem.com Direct formylation methods, such as the Vilsmeier-Haack reaction on pyrrole, result in very low yields of the desired 2,5-dicarbaldehyde. lookchem.com To overcome this, indirect methods involving dithiolyl intermediates have been developed, proving to be more efficient. lookchem.comrsc.org
A robust method for synthesizing 1H-Pyrrole-2,5-dicarbaldehyde involves the use of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole as an intermediate. lookchem.comrsc.orgsmolecule.com This approach consists of two main steps: the reaction of pyrrole with 2-isopentyloxy-1,3-benzodithiole to form the dithiolyl-substituted pyrrole, followed by hydrolysis to yield the dicarbaldehyde. smolecule.com The hydrolysis is typically carried out using reagents such as mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (B87167) (DMSO). lookchem.comrsc.orgsmolecule.com This method has been shown to provide the desired dicarbaldehyde in yields ranging from 43% to 65%. lookchem.comrsc.org A two-step hydrolysis protocol has been developed to improve yields and reproducibility. smolecule.com
This dithiolyl intermediate strategy has also been successfully applied to the synthesis of 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, demonstrating its versatility. rsc.org
While the dithiolyl intermediate approach is prevalent, other oxidative methods have been explored for the synthesis of 1H-Pyrrole-2,5-dicarbaldehyde. One such method involves the oxidation of pyrrole-2-carbaldehyde under alkaline conditions. Another multi-step approach starts with the protection of the formyl group of pyrrole-2-carbaldehyde, followed by a second formylation at the 5-position and subsequent deprotection. lookchem.com However, these methods often result in lower yields compared to the dithiolyl route. lookchem.com
Optimization of Reaction Conditions and Yields in Pyrrole Dimethanol Synthesis
For the reduction step, the choice of solvent and temperature can affect the efficiency. While specific optimization data for the reduction of 1H-pyrrole-2,5-dicarbaldehyde is not extensively detailed in the provided context, general principles of aldehyde reduction suggest that careful control of these parameters is necessary to maximize the yield of this compound and minimize side reactions.
| Method | Starting Material | Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis of Dithiolyl Intermediate | Pyrrole | 1H-Pyrrole-2,5-dicarbaldehyde | 43-65 | lookchem.comrsc.org |
| Hydrolysis of Dithiolyl Intermediate | Substituted Pyrroles | Substituted Pyrrole-2,5-dicarbaldehydes | 32-90 | lookchem.comrsc.org |
| Methylation and Hydrolysis of Dithiolyl Intermediate | Pyrrole | 1-Methylpyrrole-2,5-dicarbaldehyde | 90 | lookchem.comrsc.org |
| Vilsmeier-Haack Formylation | Pyrrole | 1H-Pyrrole-2,5-dicarbaldehyde | 0.3 | lookchem.com |
| Multi-step approach from Pyrrole-2-carbaldehyde | Pyrrole-2-carbaldehyde | 1H-Pyrrole-2,5-dicarbaldehyde | 11-38 | lookchem.com |
Regioselectivity and Stereoselectivity in Pyrrole Functionalization Relevant to 2,5-Dimethanol Synthesis
The regioselective functionalization of the pyrrole ring is a cornerstone of synthesizing 2,5-disubstituted derivatives like this compound. The inherent reactivity of the pyrrole ring makes controlling the position of substitution a significant challenge. nih.gov
Direct electrophilic substitution of pyrrole typically favors the 2-position. Introducing a second substituent is complicated by the electronic nature of the first. A formyl group at the 2-position deactivates the ring towards further formylation and directs the incoming group to the 4-position, not the desired 5-position. lookchem.com This is the primary reason why direct, sequential formylation of pyrrole is not a viable route to 1H-Pyrrole-2,5-dicarbaldehyde. lookchem.com
The use of the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate elegantly circumvents this regioselectivity issue by pre-installing masked formyl groups at the desired positions. lookchem.comrsc.orgsmolecule.com Subsequent electrophilic substitution on this intermediate occurs at the 3- and 4-positions, allowing for the synthesis of various substituted pyrrole-2,5-dicarbaldehydes. rsc.org
Chemical Transformations and Reaction Mechanisms of 1h Pyrrole 2,5 Dimethanol
Reactivity of Hydroxymethyl Groups
The hydroxymethyl groups are the primary sites for oxidation and condensation reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The hydroxymethyl groups of 1H-Pyrrole-2,5-dimethanol can be oxidized to form the corresponding dicarboxylic acid, 1H-Pyrrole-2,5-dicarboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. The oxidation can be achieved using a variety of oxidizing agents. For instance, the oxidation of the related 1H-pyrrole-2,5-dicarbaldehyde to pyrrole-2,5-dicarboxylic acid can be accomplished with reagents like potassium permanganate (B83412) or chromium trioxide. While direct oxidation of this compound is less commonly detailed, the analogous transformation is a fundamental reaction in organic chemistry.
The resulting 1H-pyrrole-2,5-dicarboxylic acid is a valuable intermediate. For example, it can be further converted to its corresponding esters, such as dimethyl or diethyl esters, which are useful in the synthesis of more complex molecules. The dicarboxylic acid itself has been investigated for its own biological activities.
A related reaction is the oxidation of pyrrole-2-carboxaldehyde to pyrrole-2-carboxylic acid, which can then be esterified. orgsyn.org This highlights the general reactivity of functional groups attached to the pyrrole (B145914) ring towards oxidation.
Table 1: Oxidation of Pyrrole Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
| 1H-Pyrrole-2,5-dicarbaldehyde | Potassium permanganate or Chromium trioxide | 1H-Pyrrole-2,5-dicarboxylic acid | |
| Pyrrole-2-carboxaldehyde | Various | Pyrrole-2-carboxylic acid | orgsyn.org |
Esterification and Other Condensation Reactions
The hydroxymethyl groups of this compound readily undergo esterification reactions with carboxylic acids or their derivatives to form the corresponding diesters. smolecule.com This reaction is typically catalyzed by an acid and allows for the introduction of a wide variety of functional groups, thereby modifying the physical and chemical properties of the parent molecule.
Beyond simple esterification, the hydroxymethyl groups can participate in other condensation reactions. For instance, they can react with amines in the presence of a suitable catalyst to form diamines. A similar reaction has been reported for the condensation of 1H-pyrrole-2,5-dicarbaldehyde with l-methionine (B1676389) and l-histidine (B1673261) methyl esters to form chiral pincer ligands. lookchem.com The subsequent reduction of the resulting imine moieties yields the corresponding amine ligands. lookchem.com
The ability of pyrrole derivatives to undergo condensation reactions is a key feature in the synthesis of various heterocyclic compounds and polymers. For example, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic method for constructing the pyrrole ring. researchgate.net While this reaction builds the ring itself, the principle of condensation is central to the derivatization of pre-formed pyrroles like this compound.
Reactivity of the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and allowing for substitution at the nitrogen atom.
Electrophilic Substitution Reactions on the Pyrrole Nucleus
The pyrrole ring in this compound is activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom. youtube.com The substitution typically occurs at the β-positions (3 and 4), as the α-positions (2 and 5) are already substituted. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. youtube.commasterorganicchemistry.com
For the parent pyrrole, halogenation can be achieved with reagents like N-chlorosuccinimide for chlorination. youtube.com Nitration is often carried out at low temperatures using nitric acid in acetic anhydride (B1165640) to prevent polymerization and oxidation. youtube.com Sulfonation can be performed using a pyridine-sulfur trioxide complex. youtube.com While specific examples for this compound are not extensively documented, the general reactivity patterns of the pyrrole ring suggest that it would undergo similar transformations, provided the hydroxymethyl groups are protected if they are sensitive to the reaction conditions.
Table 2: Common Electrophilic Substitution Reactions of Pyrrole
| Reaction | Reagent(s) | Typical Product (for unsubstituted pyrrole) | Reference |
| Chlorination | N-Chlorosuccinimide | 2-Chloropyrrole | youtube.com |
| Nitration | Nitric acid, Acetic anhydride (-10°C) | 2-Nitropyrrole | youtube.com |
| Sulfonation | Pyridine-SO₃ complex (100°C) | Pyrrole-2-sulfonic acid | youtube.com |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid | 2-Acylpyrrole | masterorganicchemistry.com |
N-Substitution and Derivatization Strategies
The nitrogen atom of the pyrrole ring in this compound can be deprotonated by a strong base to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles to achieve N-substitution. Common electrophiles include alkyl halides, acyl halides, and sulfonyl halides.
This N-derivatization is a crucial strategy for modifying the properties and reactivity of the pyrrole system. For example, N-substitution can increase the stability of the pyrrole ring towards acidic conditions and can also influence the regioselectivity of subsequent electrophilic substitution reactions on the ring. The synthesis of N-substituted pyrroles is often achieved through the Paal-Knorr condensation, where a primary amine is reacted with a 1,4-dicarbonyl compound. researchgate.netznaturforsch.com While this compound is already formed, the principles of N-alkylation would be similar, involving deprotonation followed by reaction with an alkylating agent.
Mechanistic Investigations of Reaction Pathways
Detailed mechanistic studies specifically on the reactions of this compound are limited in publicly available literature. However, the mechanisms of the fundamental reactions it undergoes are well-established for the pyrrole scaffold in general.
The mechanism of electrophilic substitution on the pyrrole ring involves the attack of the electron-rich ring on an electrophile to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the carbon atom that was attacked restores the aromaticity of the ring. For pyrrole, attack at the C2 (α) position is generally favored over the C3 (β) position because the resulting cationic intermediate is more stabilized by resonance. In the case of this compound, the α-positions are already substituted, so electrophilic attack would be directed to the β-positions.
The mechanism of N-substitution typically proceeds through an SN2 pathway, where the pyrrolide anion acts as a nucleophile and attacks the electrophilic center of the substituting agent, displacing a leaving group.
For the reactions of the hydroxymethyl groups, oxidation to carboxylic acids generally proceeds through an intermediate aldehyde. The exact mechanism depends on the oxidizing agent used. Esterification typically follows the Fischer esterification mechanism, involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
Radical Cation Mechanisms in Pyrrole Chemistry
In the broader context of pyrrole chemistry, radical cations are recognized as highly reactive intermediates. bris.ac.uk The formation of an amino radical cation from the pyrrole nitrogen can initiate a cascade of reactions. These intermediates are potent species that can lead to oxidation, forming imines, or participate in other transformations. bris.ac.uk The stability and subsequent reaction pathways of these radical cations are heavily influenced by the substituents on the pyrrole ring.
While specific studies on the radical cation mechanisms of this compound are not extensively detailed in the provided literature, general principles of pyrrole chemistry can be applied. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation to form a radical cation. The presence of the hydroxymethyl groups at the 2 and 5 positions would influence the electron density distribution of the ring and, consequently, the stability and reactivity of the radical cation intermediate. For instance, carbazole (B46965) derivatives, which contain a pyrrole moiety, have been studied for their ability to scavenge radical cations, indicating the pyrrole nucleus's activity in radical reactions. researchgate.net
In related systems, the generation of radicals on species containing a pyrrole-like (succinimide) ring can lead to further reactions, such as radical additions to form new carbon-carbon bonds. bris.ac.uk This highlights the synthetic utility of radical intermediates in this class of compounds.
Role of Intermediates in Pyrrole Derivatization
The derivatization of the pyrrole core, particularly for the synthesis of compounds like this compound, often proceeds through stable and isolable intermediates. A key precursor to this compound is 1H-Pyrrole-2,5-dicarbaldehyde, which can be reduced to the target dimethanol compound. The synthesis of this dicarbaldehyde itself showcases the critical role of intermediates.
A notable method involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole as an intermediate. rsc.org This dithiolic pyrrole derivative is formed by reacting pyrrole with 2-isopentyloxy-1,3-benzodithiole. This stable intermediate is then hydrolyzed to yield the final 1H-pyrrole-2,5-dicarbaldehyde. rsc.org This multi-step approach allows for the controlled synthesis of the disubstituted pyrrole. ontosight.ai The use of such intermediates is crucial for achieving high yields and specific substitution patterns on the pyrrole ring. rsc.org
The following table summarizes the synthesis of 1H-pyrrole-2,5-dicarbaldehyde, a direct precursor to this compound, highlighting the role of the key intermediate.
| Step | Reactants | Intermediate Formed | Product of Step | Overall Yield (%) | Reference |
| 1 | Pyrrole, 2-isopentyloxy-1,3-benzodithiole, Acetic Acid | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | - | rsc.org |
| 2 | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole, HgO, HBF₄, DMSO | - | 1H-Pyrrole-2,5-dicarbaldehyde | 43-65 | rsc.org |
| 3 (Optional) | 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate, Methylating agent | Methylated dithiolic intermediate | 1-Methylpyrrole-2,5-dicarbaldehyde | 90 | rsc.org |
This synthetic strategy underscores the importance of stable intermediates in the construction of functionalized pyrroles, which are then used to access a variety of derivatives, including this compound. ontosight.ai
Spectroscopic and Advanced Structural Elucidation of 1h Pyrrole 2,5 Dimethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1H-Pyrrole-2,5-dimethanol, ¹H and ¹³C NMR, along with two-dimensional experiments, provide unambiguous evidence for its molecular framework.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple.
Pyrrole (B145914) Ring Protons (H3/H4): The two protons on the pyrrole ring at positions 3 and 4 are chemically equivalent and are expected to appear as a singlet. Based on data for the parent pyrrole, these β-protons would likely resonate in the region of δ 6.0-6.3 ppm. chemicalbook.com
Methylene (B1212753) Protons (-CH₂OH): The four protons of the two equivalent hydroxymethyl groups are expected to produce a single signal. The electronegative oxygen atom shifts this signal downfield, likely into the δ 4.5-4.7 ppm range. This signal would typically be a singlet, though coupling to the hydroxyl proton can sometimes cause splitting.
Hydroxyl Protons (-OH): The two hydroxyl protons are equivalent and generally appear as a broad singlet due to chemical exchange. Their chemical shift is variable and dependent on concentration, solvent, and temperature, but typically falls between δ 2.0 and 5.0 ppm. This peak disappears upon the addition of D₂O.
Amine Proton (N-H): The proton attached to the nitrogen atom of the pyrrole ring gives a broad signal, often in the δ 8.0-9.0 ppm region, with a chemical shift that is also sensitive to the experimental conditions. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 1 | 8.0 - 9.0 | Broad Singlet |
| C3-H, C4-H | 2 | 6.0 - 6.3 | Singlet |
| -CH₂- | 4 | 4.5 - 4.7 | Singlet |
| -OH | 2 | 2.0 - 5.0 | Broad Singlet |
¹³C NMR Characterization and Two-Dimensional Techniques (HMQC, HMBC)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, three distinct signals are anticipated for this compound.
C2/C5 Carbons: These α-carbons are bonded to both the nitrogen and the hydroxymethyl groups. Their chemical shift is expected around δ 130-135 ppm.
C3/C4 Carbons: These β-carbons of the pyrrole ring are expected to resonate at a higher field (lower ppm) than the α-carbons, typically in the range of δ 105-110 ppm. hmdb.caresearchgate.net
Methylene Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups would appear as a single peak, anticipated around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C2, C5 | 130 - 135 |
| C3, C4 | 105 - 110 |
| -CH₂OH | 55 - 60 |
Two-dimensional NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for confirming assignments.
HMQC: This experiment would show direct one-bond correlations between protons and the carbons they are attached to. It would link the signal for the H3/H4 protons to the C3/C4 carbon signal and the methylene proton signal to the methylene carbon signal.
HMBC: This experiment reveals longer-range (2-3 bond) couplings. It is crucial for establishing the connectivity of the entire molecule. Key expected correlations would include the methylene protons showing a correlation to the C2/C5 carbons and the C3/C4 carbons, confirming the placement of the hydroxymethyl groups on the pyrrole ring.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.
N-H Stretch: A moderate, sharp peak is anticipated around 3350-3450 cm⁻¹, corresponding to the N-H stretching of the pyrrole ring. chemicalbook.com
C-H Stretch: Aromatic C-H stretching from the pyrrole ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.
C=C Stretch: Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring are expected in the 1500-1600 cm⁻¹ region.
C-O Stretch: A strong C-O stretching band for the primary alcohol functional groups is expected to appear in the range of 1000-1100 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch | 3200 - 3500 | Strong, Broad |
| Pyrrole N-H | Stretch | 3350 - 3450 | Moderate, Sharp |
| Aromatic C-H | Stretch | ~3100 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate |
| Pyrrole C=C | Stretch | 1500 - 1600 | Moderate |
| Primary Alcohol C-O | Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. The molecular weight of this compound is 127.14 g/mol . nih.gov
In an electron ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 127. The fragmentation of substituted pyrroles is highly dependent on the nature of the substituents. nih.gov For this compound, the fragmentation is likely initiated by the loss of stable neutral molecules or radicals from the side chains.
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z = 109 ([M-H₂O]⁺).
Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the ring and a side chain could lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a prominent ion at m/z = 96.
Loss of Formaldehyde (B43269): Rearrangement and cleavage could lead to the loss of formaldehyde (CH₂O), yielding a fragment at m/z = 97.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
| 127 | [M]⁺ (Molecular Ion) |
| 109 | [M - H₂O]⁺ |
| 97 | [M - CH₂O]⁺ |
| 96 | [M - •CH₂OH]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of closely related structures, such as 2,5-Bis[(dimethylamino)methyl]-1H-pyrrole, provides valuable insights into the expected solid-state conformation. researchgate.net
Analysis of Molecular Conformations and Dihedral Angles
The crystal structure would likely reveal a nearly planar pyrrole ring, which is characteristic of this aromatic system. The key structural parameters to be determined are the conformations of the two hydroxymethyl side chains relative to the plane of the pyrrole ring.
Molecular Conformation: The orientation of the -CH₂OH groups is defined by the dihedral angles (e.g., N-C2-C(H₂)-O). These groups can orient themselves to maximize stabilizing forces, primarily through intermolecular hydrogen bonding.
Dihedral Angles: The dihedral angles involving the side chains would determine their spatial arrangement. Free rotation around the C(ring)-C(methylene) bond is possible, but in the solid state, specific conformations will be locked in place by the crystal packing forces. It is expected that the conformations adopted would minimize steric hindrance while optimizing the hydrogen-bonding network.
Intermolecular Interactions and Supramolecular Assembly of this compound and its Derivatives
The primary intermolecular interaction driving the self-assembly of these molecules is hydrogen bonding. The N-H group of the pyrrole ring and the O-H groups of the two hydroxymethyl substituents are potent hydrogen bond donors. Concurrently, the oxygen atoms of the hydroxyl groups serve as effective hydrogen bond acceptors. This functionality allows for the formation of a variety of hydrogen bonding motifs, such as chains and sheets, leading to highly organized three-dimensional networks.
In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can play a significant role in stabilizing the crystal lattice. The pyrrole ring itself can also participate in π-π stacking or N-H···π interactions, further influencing the supramolecular assembly.
While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, analysis of closely related pyrrole derivatives provides significant insight into the expected intermolecular interactions. Studies on various substituted pyrroles reveal common hydrogen bonding patterns that are likely to be present in the crystal structure of this compound.
For instance, research on the crystal structures of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate demonstrates the prevalence of N-H···O hydrogen bonds, which lead to the formation of infinite chain motifs. mdpi.comresearchgate.net In these structures, the pyrrole N-H group consistently engages in hydrogen bonding with an oxygen atom from a neighboring molecule. mdpi.comresearchgate.net Theoretical calculations on such systems have indicated that N-H···O bonds are significantly more stable and have greater interaction energies compared to weaker C-H···O or C-H···Cl bonds. mdpi.comresearchgate.net
Furthermore, the study of self-aggregates of 2,5-dimethylpyrrole has highlighted the importance of N-H···π interactions in forming T-shaped dimers and cyclic trimers and tetramers. nih.gov This suggests that in addition to the primary hydroxyl-mediated hydrogen bonds, the pyrrole ring of this compound could also engage in such interactions.
The supramolecular assembly of derivatives of this compound is a subject of interest, particularly in the context of developing bifunctional DNA cross-linking agents for potential therapeutic applications. nih.govresearchgate.net The precise spatial arrangement of the hydroxymethyl groups, dictated by the supramolecular structure, is crucial for their biological activity.
The following tables summarize the types of intermolecular interactions and common supramolecular motifs observed in related pyrrole derivatives, which can be extrapolated to predict the behavior of this compound.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| Strong Hydrogen Bond | N-H (pyrrole), O-H (hydroxyl) | O (hydroxyl) | Formation of primary structural motifs like chains and sheets |
| Weak Hydrogen Bond | C-H (pyrrole ring, methylene) | O (hydroxyl), π-system (pyrrole) | Stabilization of the primary hydrogen-bonded network |
| N-H···π Interaction | N-H (pyrrole) | π-system (pyrrole ring of adjacent molecule) | Contribution to crystal packing, formation of specific oligomeric structures |
| π-π Stacking | π-system (pyrrole ring) | π-system (pyrrole ring of adjacent molecule) | Stabilization of the overall crystal lattice |
Table 2: Common Supramolecular Motifs in Pyrrole Derivatives
| Motif | Description | Examples from Related Compounds |
| C(5) Chain | An infinite chain formed by N-H···O hydrogen bonds between adjacent molecules. | Observed in 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate. mdpi.comresearchgate.net |
| R²₂(8) Dimer | A centrosymmetric dimer formed by two molecules through O-H···O hydrogen bonds. | Postulated for pyrrole-2-carboxylic acid. mdpi.com |
| T-shaped Dimer | A dimeric structure stabilized by N-H···π interactions. | Determined for 2,5-dimethylpyrrole clusters. nih.gov |
| Cyclic Oligomers | Trimers and tetramers formed through a network of hydrogen bonds. | Observed in self-aggregates of 2,5-dimethylpyrrole. nih.gov |
Applications in Advanced Materials Science and Polymer Chemistry
Monomeric Precursor for Polymerization Studies
The pyrrole (B145914) core of 1H-Pyrrole-2,5-dimethanol makes it a suitable candidate for the synthesis of conducting polymers, while its hydroxymethyl substituents offer opportunities for creating functionalized and tailored polymer structures.
Polypyrrole (PPy) is a well-known conducting polymer that can be synthesized through the chemical or electrochemical oxidative polymerization of pyrrole monomers. scirp.orgresearchgate.net The resulting polymer is often intractable, being insoluble and infusible, which can limit its processability and applications. scirp.org One strategy to overcome these limitations is the use of substituted pyrrole monomers to improve properties such as solubility and thermal stability. mdpi.com
This compound can act as a monomer for creating substituted polypyrroles. The presence of the hydroxymethyl (-CH₂OH) groups at the 2 and 5 positions can influence the polymerization process and the final properties of the polymer. While the polymerization of the parent pyrrole typically leads to a linear chain through linkages at the 2 and 5 positions, the substituents on this compound can modify the polymer's architecture and intermolecular interactions. researchgate.net The hydroxyl groups can participate in hydrogen bonding, potentially affecting the polymer's morphology and processability. The synthesis of N-substituted pyrroles is a common strategy to enhance the properties of the resulting polymers, and while this compound is C-substituted, the principles of using functionalized monomers to tailor polymer properties apply. mdpi.comnih.gov
The general synthesis of polypyrrole often involves an oxidant like ammonium (B1175870) persulfate or ferric chloride in a suitable solvent. scirp.orgaalto.fi A similar approach can be envisioned for the polymerization of this compound, though the reaction conditions may need to be optimized to accommodate the functional groups.
Table 1: Comparison of Pyrrole Monomers for Polymerization
| Monomer | Key Features | Potential Polymer Properties |
| Pyrrole | Unsubstituted aromatic heterocycle | High conductivity, poor processability |
| N-substituted Pyrroles | Functional group on the nitrogen atom | Improved solubility and fusibility, potentially lower conductivity |
| This compound | Hydroxymethyl groups at 2 and 5 positions | Potential for post-polymerization modification, altered morphology due to hydrogen bonding |
The polymerization of pyrrole is a complex process, and several mechanisms have been proposed. The most widely accepted mechanism for oxidative polymerization involves the formation of a radical cation from the pyrrole monomer. researchgate.netmdpi.com This initiation step is followed by the coupling of two radical cations to form a dimer, which, after deprotonation, is re-oxidized to a radical cation. The polymer chain then grows through the repeated addition of monomer radical cations to the oxidized oligomer chain. researchgate.netresearchgate.net
The general steps for the polymerization of pyrrole are:
Initiation: Oxidation of the pyrrole monomer to a radical cation.
Propagation: Coupling of radical cations or addition of a monomer to an oxidized polymer chain. This typically occurs at the 2 and 5 positions.
Termination: Reactions that cease the growth of the polymer chain.
The kinetics of pyrrole polymerization have been studied using techniques like ¹H NMR spectroscopy to monitor the consumption of the monomer over time. researchgate.net These studies have determined activation energies and enthalpies for the initiation and propagation steps. For the chemical polymerization of pyrrole in water using ferric chloride as an oxidant, the activation enthalpy for the initiation step was found to be 77,091 ± 17 J, and for the propagation step, it was 70,971 ± 14 J. researchgate.net
In the case of this compound, the hydroxymethyl substituents are not expected to alter the fundamental radical cation mechanism. However, they may have a steric and electronic influence on the reaction rates and the regiochemistry of the polymerization. The electron-donating nature of the hydroxymethyl groups could affect the oxidation potential of the monomer. Furthermore, the presence of these groups could lead to cross-linking reactions under certain conditions. researchgate.net
Building Block for Novel Functional Materials
The bifunctional nature of this compound, with its reactive pyrrolic core and two hydroxyl groups, makes it a valuable building block for the synthesis of more complex and functional materials beyond simple polymers.
The nitrogen atom of the pyrrole ring and the oxygen atoms of the hydroxymethyl groups in this compound can act as donor atoms, making the molecule and its derivatives potential ligands for coordinating with metal ions. The synthesis of new chiral pincer ligands has been achieved through the condensation of 1H-pyrrole-2,5-dicarbaldehyde with amino acid esters, followed by reduction to the corresponding amines. lookchem.com Given that 1H-pyrrole-2,5-dicarbaldehyde can be reduced to form this compound, it highlights the utility of the (1H-pyrrole-2,5-diyl)dimethanol framework in ligand design.
These ligands can form stable complexes with a variety of metals, which have potential applications in catalysis and materials science. The ability to introduce chirality, as demonstrated with amino acid derivatives, is particularly significant for asymmetric catalysis.
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, and π-π stacking. The hydroxymethyl groups of this compound are capable of forming strong hydrogen bonds, which can be exploited to direct the assembly of supramolecular structures. ontosight.ai
Pyrrole derivatives have been utilized in the formation of various supramolecular systems. For instance, the condensation of pyrrole-based aldehydes with other molecules can lead to the formation of receptors for anions or neutral molecules. While direct examples involving this compound are not extensively documented in the provided results, its structure is highly conducive to such applications. The two hydroxyl groups provide defined points for hydrogen bonding, which could be used to create predictable and stable one-, two-, or three-dimensional networks.
Porphyrins and related macrocycles are a critical class of compounds with widespread applications in areas ranging from catalysis and medicine to materials for electronics and photonics. The synthesis of porphyrins often involves the condensation of pyrrole units with aldehydes.
This compound has been explicitly used as a key intermediate in the synthesis of porphyrinogens, the reduced precursors to porphyrins. wikipedia.org Specifically, it was an intermediate in the synthesis of hexahydroporphine, which is the core structure of uroporphyrinogen III, a vital biological precursor to hemes and chlorophylls. wikipedia.org The self-condensation of 2,5-bis(hydroxymethyl)pyrrole under acidic conditions can lead to the formation of the porphyrinogen (B1241876) macrocycle. This highlights the compound's fundamental importance in the construction of these complex and highly functional macrocyclic systems.
1h Pyrrole 2,5 Dimethanol As a Key Intermediate in Organic Synthesis
Synthesis of Complex Organic Molecules and Heterocycles
1H-Pyrrole-2,5-dimethanol is a cornerstone in the synthesis of a variety of complex organic molecules, most notably in the creation of porphyrinoids and other macrocyclic compounds. ontosight.aiwikipedia.org Porphyrins and their analogues are of immense interest due to their vital roles in biological systems and their potential applications in materials science and medicine.
The synthesis of porphine, the parent compound of all porphyrins, can be achieved with a notable yield of 31% through the reaction of a 5,10,15,17-tetrahydrotripyrrin with this compound. ontosight.ai This method underscores the efficiency of using this diol as a key component in macrocyclization reactions.
Furthermore, this compound is instrumental in what is known as a "[3+1]" condensation strategy for synthesizing core-modified porphyrins. researchgate.net In this approach, a tripyrrane derivative is condensed with 2,5-bis(α-hydroxymethyl)-substituted heterocycles, including this compound, under acidic conditions. researchgate.net This methodology allows for the controlled, stepwise synthesis of porphyrins with specific modifications to their core structure, which can fine-tune their electronic and photophysical properties. nih.govbeilstein-journals.org An example includes the synthesis of phenothiazine (B1677639) embedded heteroporphyrins, where a phenothiazine-based tripyrrane is condensed with a 2,5-bis(hydroxymethyl)heterocycle. nih.govbeilstein-journals.org
The utility of this intermediate extends to the synthesis of halogenated porphyrins. For instance, 3,4-diiodo-2,5-bis(hydroxymethyl)pyrrole, a derivative of this compound, is a key precursor for producing regioselectively diiodinated porphyrins. These halogenated porphyrins exhibit unique physicochemical properties due to the steric and electronic effects of the halogen substituents.
Below is a table summarizing the application of this compound and its derivatives in the synthesis of complex heterocycles.
| Precursor | Reactant | Product | Synthetic Strategy | Reference(s) |
| This compound | 5,10,15,17-Tetrahydrotripyrrin | Porphine | [3+1] Condensation | ontosight.ai |
| 2,5-Bis(α-hydroxymethyl)pyrrole | Tripyrrin derivative | Core-modified porphyrins | [3+1] Condensation | researchgate.net |
| 2,5-Bis(hydroxymethyl)heterocycle | Phenothiazine based tripyrrane | Phenothiazine embedded heteroporphyrins | [3+1] Condensation | nih.govbeilstein-journals.org |
| 3,4-Diiodo-2,5-bis(hydroxymethyl)pyrrole | Tripyrromethane | 5,20-Diaryl-12,13-diiodoporphyrins | [3+1] Condensation |
Development of Polydentate Ligands from Pyrrole (B145914) Scaffolds
The pyrrole scaffold is a valuable platform for the design of polydentate ligands, which are crucial in coordination chemistry for the formation of stable metal complexes with diverse applications in catalysis and materials science. nih.gov While the direct use of this compound for synthesizing these ligands is a feasible strategy, much of the documented research highlights the utility of its direct precursor, 1H-pyrrole-2,5-dicarbaldehyde.
1H-Pyrrole-2,5-dicarbaldehyde serves as a key starting material for creating polydentate "pincer" ligands. These ligands are synthesized through the condensation of the dicarbaldehyde with α-amino acids, such as L-methionine (B1676389) and L-histidine (B1673261) methyl esters. The resulting Schiff base ligands, which possess a CH=N moiety, can then be reduced under mild conditions, for instance with sodium borohydride (B1222165) at -30°C, to yield the corresponding amine ligands in high yields. This reduction step is where this compound's reactivity is mirrored, as the aldehyde groups are converted to alcohol functionalities, which in the case of the ligands, are further transformed into amines.
The two hydroxymethyl groups in this compound offer two points for further chemical modification, allowing for the construction of bidentate or potentially higher denticity ligands. These hydroxyl groups can be converted to a variety of other functional groups, such as halides or tosylates, which can then undergo nucleophilic substitution with moieties containing donor atoms like nitrogen, phosphorus, or sulfur to create a chelating environment for metal ions. The synthesis of pyrrole-pyridine based ligands, for example, often involves the coupling of pyrrole units with pyridine-containing fragments to create tridentate ligands for complexing rare-earth metals. beilstein-journals.org
The table below outlines the synthesis of polydentate ligands starting from the precursor of this compound.
| Starting Material | Reagent(s) | Ligand Type | Metal Complex Applications | Reference(s) |
| 1H-Pyrrole-2,5-dicarbaldehyde | L-methionine methyl ester | Chiral Pincer Ligand (Schiff base) | Catalysis | |
| 1H-Pyrrole-2,5-dicarbaldehyde | L-histidine methyl ester | Chiral Pincer Ligand (Schiff base) | Catalysis | |
| Schiff base from above | Sodium Borohydride | Chiral Pincer Ligand (Amine) | Catalysis |
Construction of Spiroketal Frameworks
Spiroketals are an important class of heterocyclic compounds found in a number of natural products with significant biological activities. The construction of spiroketal frameworks often involves the intramolecular cyclization of a diol with a ketone or an aldehyde. While direct evidence for the use of this compound in the synthesis of spiroketals is not extensively documented, its structural features make it a plausible precursor for such transformations.
The precursor to this compound, 1H-pyrrole-2,5-dicarbaldehyde, has been noted as a starting material for the synthesis of spiroketal skeletons. This suggests a synthetic pathway where the dicarbaldehyde could first undergo a reaction to introduce a diol functionality elsewhere in the molecule, followed by acid-catalyzed spiroketalization involving one of the aldehyde groups. Alternatively, the dicarbaldehyde could be partially reduced to a hydroxy-aldehyde, which could then participate in spiroketal formation.
Given that this compound possesses two hydroxyl groups, it can act as the diol component in a spiroketalization reaction with a suitable ketone. The reaction would likely proceed under acidic conditions, where one of the hydroxyl groups attacks the protonated ketone, followed by a second intramolecular attack by the other hydroxyl group to form the spirocyclic system. The reactivity of the pyrrole ring itself could also be harnessed in cascade reactions leading to more complex spirocyclic structures.
Derivatization for Exploring Structure-Reactivity Relationships
The derivatization of lead compounds is a fundamental strategy in medicinal chemistry and materials science to explore structure-activity relationships (SAR) and structure-property relationships. This compound provides a valuable scaffold for such studies due to the presence of the pyrrole ring and the two reactive hydroxymethyl groups.
A review on the development of bis(hydroxymethyl)pyrrole analogs as bifunctional DNA cross-linking agents for chemotherapeutic applications highlights the importance of this structural motif. nih.gov The derivatization of these analogs allows for a systematic investigation of how modifications to the pyrrole core and the side chains affect their biological activity, toxicity, and pharmacokinetic properties. nih.gov For example, the introduction of different substituents on the pyrrole nitrogen or at the 3 and 4 positions of the pyrrole ring can significantly influence the molecule's ability to interact with biological targets. nih.gov
The hydroxymethyl groups are particularly amenable to derivatization. They can be esterified or etherified to produce a library of compounds with varying lipophilicity and steric bulk. For instance, the synthesis of carbamate (B1207046) derivatives has been explored for potential antitumor agents. nih.gov These modifications can impact the compound's ability to cross cell membranes and interact with specific enzymes or receptors.
Furthermore, the pyrrole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This enables a comprehensive exploration of the electronic and steric requirements for a desired activity. Studies on other pyrrole derivatives, such as 2-aminopyrrole-3-carbonitriles, have demonstrated that modifications to the pyrrole scaffold are crucial for their inhibitory potency against enzymes like metallo-β-lactamases. nih.gov
The table below provides examples of how pyrrole derivatives are used in SAR studies.
| Pyrrole Scaffold | Derivatization Strategy | Application/Study | Key Findings | Reference(s) |
| Bis(hydroxymethyl)pyrrole analogs | Modification of pyrrole core and side chains | Antitumor agents (DNA cross-linking) | Structure affects therapeutic potency and toxicity | nih.gov |
| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Acylation of the amino group | Metallo-β-lactamase inhibitors | N-acylamide derivatives showed potent inhibition | nih.gov |
| 1H-Pyrrole-2,5-dione derivatives | N-substitution | Cholesterol absorption inhibitors | N-substituted derivatives showed improved in vitro activity | researchgate.net |
Theoretical and Computational Investigations of 1h Pyrrole 2,5 Dimethanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. For 1H-Pyrrole-2,5-dimethanol, DFT calculations could reveal fundamental properties that govern its reactivity and interactions. These calculations can determine the molecule's electron density distribution, identifying regions that are electron-rich or electron-deficient.
Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Dipole Moment | - | Provides insight into polarity and intermolecular interactions |
Note: The table above is illustrative. Specific values would require dedicated computational studies.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for optimizing reaction conditions to improve yields and minimize byproducts. For instance, modeling the formation of this compound via the Paal-Knorr synthesis from a suitable 1,4-dicarbonyl compound and an amine could elucidate the mechanistic details of this important reaction.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods can accurately predict various spectroscopic properties, which are essential for the characterization of new compounds. For this compound, theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.
Conformational analysis is another critical aspect of computational investigation. The two hydroxymethyl groups attached to the pyrrole (B145914) ring can rotate, leading to different spatial arrangements or conformations. Computational modeling can determine the relative energies of these different conformations, identifying the most stable (lowest energy) structure. This is important as the conformation of a molecule can significantly influence its physical properties and biological activity. Studies on similar substituted pyrroles have shown that steric hindrance between substituents can lead to significant twisting of the pyrrole ring system. mdpi.com
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Information Gained |
| ¹H NMR | Chemical shifts and coupling constants | Elucidates the electronic environment of hydrogen atoms |
| ¹³C NMR | Chemical shifts | Provides information on the carbon skeleton |
| IR Spectroscopy | Vibrational frequencies | Identifies functional groups (e.g., O-H, C-H, N-H stretches) |
Note: The table above is illustrative. Specific values would require dedicated computational studies.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Pathways
The imperative for sustainable chemical manufacturing necessitates a shift away from fossil fuel-derived feedstocks and hazardous reagents. researchgate.net Research into greener synthetic pathways for 1H-Pyrrole-2,5-dimethanol is a key area of future exploration. A primary strategy involves the utilization of renewable biomass as a starting point. diva-portal.org
One promising avenue begins with 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical readily derived from cellulosic biomass. rsc.org Catalytic conversion of HMF can yield intermediates that are then transformed into the pyrrole (B145914) ring structure. rsc.org For instance, the reduction of 1H-Pyrrole-2,5-dicarboxaldehyde, a direct precursor to this compound, is a known synthetic step. The development of green methods for producing this dicarboxaldehyde from biomass-derived furans is a critical research target. The Paal-Knorr synthesis, a classic method for creating pyrroles from 1,4-dicarbonyl compounds, can be adapted for use with bio-based precursors and environmentally benign solvents like water. acs.orgresearchgate.net
Another approach involves biocatalysis, using enzymes to perform specific chemical transformations with high selectivity and under mild conditions. researchgate.net The use of transaminases and reductive aminases has been explored for the synthesis of disubstituted pyrrolidines from 1,4-diketones, suggesting a potential route for enzymatic synthesis of pyrrole derivatives. researchgate.net Future work could focus on engineering enzymes for the direct conversion of biomass-derived intermediates to this compound or its precursors.
Table 1: Potential Greener Synthetic Strategies for this compound
| Precursor Source | Key Intermediate(s) | Synthetic Approach | Potential Advantages |
| Lignocellulosic Biomass | 5-Hydroxymethylfurfural (HMF), Furan-2,5-dicarbaldehyde | Catalytic Conversion & Paal-Knorr Reaction | Utilizes renewable feedstocks, potential for integrated biorefineries. researchgate.netrsc.org |
| Biomass-derived Diols | 1,4-Dicarbonyl Compounds | Dehydrogenative Coupling & Amination | Atom-economic reactions, with water as a potential byproduct. organic-chemistry.org |
| Bio-based Precursors | 1,4-Diketones | Biocatalytic Cascade Reactions | High selectivity, mild reaction conditions, reduced waste. researchgate.net |
Exploration of Novel Catalytic Transformations
The bifunctional nature of this compound, with its reactive N-H group and two primary alcohol functionalities, opens the door to a wide array of novel catalytic transformations. wikipedia.org While its oxidation to the corresponding dicarboxaldehyde or dicarboxylic acid is established, future research will likely focus on leveraging the hydroxyl groups for polymerization and fine chemical synthesis.
Catalytic dehydrogenative coupling reactions represent a powerful, atom-economical method for forming new bonds. organic-chemistry.org Applying this to this compound could lead to the synthesis of pyrrole-containing polyesters or polyethers, where the pyrrole unit imparts unique electronic and physical properties to the polymer backbone. Ruthenium and manganese pincer complexes have proven effective for the dehydrogenative coupling of other alcohols and amino alcohols to form pyrroles and could be adapted for this purpose. organic-chemistry.org
Furthermore, the compound can serve as a scaffold for creating complex ligands for catalysis. The two hydroxyl groups can be derivatized to introduce phosphine, amine, or other coordinating groups, leading to new pincer-type ligands with potential applications in transition metal catalysis.
Table 2: Potential Novel Catalytic Transformations of this compound
| Reaction Type | Reagents/Catalysts | Potential Product(s) | Research Focus |
| Dehydrogenative Coupling Polymerization | Transition Metal Catalysts (e.g., Ru, Mn) | Pyrrole-containing Polyesters, Polyethers | Creating novel polymers with tunable properties for materials science. organic-chemistry.org |
| Catalytic Oxidation | Selective Oxidation Catalysts | 1H-Pyrrole-2,5-dicarboxaldehyde, Pyrrole-2,5-dicarboxylic acid | Green and efficient synthesis of valuable chemical intermediates. |
| Etherification/Esterification | Acid/Base Catalysts | Functionalized Pyrrole Derivatives | Synthesis of monomers for specialty polymers or building blocks for pharmaceuticals. |
| Asymmetric Catalysis | Chiral Catalysts | Enantiomerically enriched pyrrole derivatives | Accessing chiral molecules for applications in medicinal chemistry. nih.gov |
Advanced Characterization Techniques for In-situ Studies
To fully understand and optimize the synthesis and transformations of this compound, advanced in-situ characterization techniques are indispensable. These methods allow researchers to monitor reactions in real-time, identifying transient intermediates, determining reaction kinetics, and elucidating complex mechanisms. enpress-publisher.com
For polymerization reactions involving this compound, in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the consumption of the hydroxyl groups and the formation of new ester or ether linkages. ncsu.edu This provides real-time data on polymerization rates and conversion. When studying the electrochemical polymerization of architectures derived from this compound, techniques such as cyclic voltammetry (CV) combined with electrochemical quartz crystal microbalance (EQCM) can provide insights into film deposition, stability, and electrochemical properties.
For detailed structural elucidation of intermediates or products in solution, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. researchgate.net Two-dimensional NMR techniques like HMQC and HMBC can be crucial for confirming the connectivity of complex pyrrole-based structures formed during a reaction. mdpi.commdpi.com These advanced methods are critical for optimizing reaction conditions and guiding the rational design of new synthetic pathways and materials. nih.gov
Design and Synthesis of Advanced Pyrrole-Based Architectures
The unique structure of this compound makes it an ideal monomer for the design and synthesis of advanced, functional architectures. Its ability to self-condense under certain conditions points to its potential in forming polymeric materials. wikipedia.org
A significant area of future research is the use of this compound as a bifunctional monomer in step-growth polymerization. By reacting it with diacids or diacyl chlorides, novel polyesters can be synthesized. Similarly, reaction with diisocyanates can yield polyurethanes. The incorporation of the pyrrole ring into the polymer backbone is expected to confer properties such as electrical conductivity (upon doping), thermal stability, and specific binding capabilities.
Beyond linear polymers, this compound can be used to construct more complex three-dimensional structures. It could serve as a building block for conjugated microporous polymers (CMPs), which have applications in gas storage and heterogeneous catalysis due to their high surface area and porous nature. frontiersin.org The synthesis of such polymers could be achieved through self-polymerization or co-polymerization with other rigid, multifunctional monomers. frontiersin.orgbohrium.com The resulting materials would feature accessible nitrogen heteroatoms within their pores, making them promising candidates for catalytic applications. frontiersin.org
Q & A
Q. Safety Protocols :
- First Aid : Rinse eyes/skin with water for 15+ minutes; seek medical attention for ingestion or inhalation.
- PPE : Lab coat, nitrile gloves, and goggles.
- Storage : In airtight containers, away from oxidizers.
Reference : Safety data from Indagoo .
How is this compound utilized in the synthesis of porphyrins?
This compound is a critical monomer in porphyrin synthesis via the [3 + 1] condensation route (tripyrrane + dimethanol). Key parameters:
| Parameter | Role | Example Conditions |
|---|---|---|
| Catalyst | Facilitates ring-closing | BF₃-MeOH (Lewis acid) or TFA |
| Protecting Groups | Stabilize intermediates | Methylsulfonyl (Ms) groups |
| Reaction Environment | Prevents oxidation | Anhydrous, inert atmosphere |
Mechanistic Insight : The electron-withdrawing Ms group slows self-condensation, improving yield. BF₃-MeOH enhances reaction kinetics compared to TFA .
What analytical techniques are recommended for characterizing this compound and its derivatives?
Q. Core Methods :
- NMR Spectroscopy : Monitors reaction progress (e.g., lactone conversion to dicarboxylates) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (NIST reference data for related pyrroles) .
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretching at ~3300 cm⁻¹).
Data Interpretation : Compare spectral data with computational predictions (e.g., NIST WebBook) to resolve ambiguities.
How can reaction conditions be optimized for porphyrin synthesis using this compound?
Q. Advanced Optimization Strategies :
- Catalyst Screening : Compare BF₃-MeOH (fast kinetics) vs. TFA (milder conditions).
- Temperature Control : Lower temps (0–25°C) reduce side reactions.
- Intermediate Stabilization : Use Ms-protected tripyrranes to prevent oxidation.
Case Study : A 35% yield of porphyrin P1 was achieved using BF₃-MeOH, with rigorous exclusion of moisture .
How do computational methods aid in predicting the reactivity of this compound?
Q. Computational Approaches :
- DFT Calculations : Model electron distribution to predict nucleophilic/electrophilic sites.
- Thermochemical Data : Use NIST-derived enthalpy/entropy values (e.g., for analogous pyrroles) to estimate reaction feasibility .
Example : Calculated HOMO-LUMO gaps can explain regioselectivity in condensation reactions.
How should researchers address contradictory yield data in porphyrin synthesis involving this compound?
Q. Methodological Troubleshooting :
-
Variable Analysis :
Variable Impact on Yield Resolution Catalyst Purity Degraded catalysts lower yield Use freshly distilled BF₃-MeOH Moisture Contamination Hydrolyzes intermediates Employ Schlenk-line techniques Reaction Time Over-reaction forms byproducts Monitor via TLC/NMR
Case Study : Discrepancies in yields (e.g., 18% vs. 35%) may arise from incomplete lactone conversion; acidification to pH 3 improves product isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
